2-Methylbenzo[d]oxazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEDYXCHLAAZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619991 | |
| Record name | 2-Methyl-1,3-benzoxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
279226-65-2 | |
| Record name | 2-Methyl-1,3-benzoxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-benzoxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Method Overview
One of the prominent synthetic routes to 2-Methylbenzo[d]oxazole-5-carbaldehyde involves the palladium-catalyzed cyclization of N-phenylacetamides. This method uses palladium acetate (Pd(OAc)2) as the catalyst, with potassium persulfate (K2S2O8) as an oxidant and trifluoromethanesulfonic acid (TfOH) to facilitate the cyclization process.
Multi-Step Synthesis via Reduction, Cyclization, Chlorination, and Oxidation (Analogous Methodology)
Although directly reported for this compound is limited, a closely related compound, 2-chlorobenzo[d]oxazole-5-formaldehyde, has a well-documented preparation method that can be adapted or considered for insights into the preparation of this compound.
Synthetic Route Outline
Starting from 2-nitro-4-methylphenol, the synthesis proceeds through:
- Reduction of 2-nitro-4-methylphenol to 2-amino-4-methylphenol.
- Cyclization of 2-amino-4-methylphenol with potassium ethyl xanthate to form 5-methylbenzo[d]oxazole-2(3H)-thiol ketone.
- Chlorination of the thiol ketone intermediate using sulfur oxychloride.
- Oxidation of the chlorinated intermediate to the final aldehyde product.
Detailed Reaction Conditions and Reagents
| Step | Starting Material | Reagents/Catalysts | Solvent(s) | Temperature | Time | Product | Yield |
|---|---|---|---|---|---|---|---|
| 1. Reduction | 2-nitro-4-methylphenol | Hydrogen gas, 10% Pd/C catalyst | Methanol | Room temperature | 8 hours | 2-amino-4-methylphenol | ~87% (13g from 15g) |
| 2. Cyclization | 2-amino-4-methylphenol | Potassium ethyl xanthate | Pyridine | Reflux | 3 hours | 5-Methylbenzo[d]oxazole-2(3H)-thiol ketone | ~75% (9g from 12g) |
| 3. Chlorination | Thiol ketone intermediate | Sulfur oxychloride | Sulfur oxychloride (solvent) | Reflux | 22 hours | 2-chloro-5-methylbenzo[d]oxazole | ~90% (7.2g from 8g) |
| 4. Oxidation | Chlorinated intermediate | Tin anhydride | Methylene dichloride | Room temperature | 12 hours | 2-chlorobenzo[d]oxazole-5-formaldehyde | ~40% (2.9g from 6g) |
Notes on Reaction Parameters
- Reduction is performed under mild conditions using hydrogen gas and palladium on carbon catalyst to selectively reduce the nitro group.
- Cyclization involves ring closure facilitated by potassium ethyl xanthate in pyridine under reflux.
- Chlorination uses sulfur oxychloride both as reagent and solvent, requiring prolonged reflux.
- Oxidation with tin anhydride in methylene dichloride at room temperature converts the chlorinated intermediate to the aldehyde.
This multi-step synthesis illustrates a robust approach to functionalizing the benzoxazole ring and installing the aldehyde group at the 5-position, which can be adapted for methyl-substituted analogs like this compound.
Comparative Analysis and Considerations
| Preparation Method | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|
| Palladium-catalyzed cyclization | Pd(OAc)2, K2S2O8, TfOH | Moderate to excellent yields; scalable | Requires expensive catalyst; optimization needed for scale-up |
| Multi-step reduction-cyclization-chlorination-oxidation | Hydrogen/Pd-C, potassium ethyl xanthate, SOCl2, tin anhydride | Well-documented stepwise control; adaptable | Multi-step, time-consuming; moderate overall yield |
Summary of Preparation Methods
- The palladium-catalyzed cyclization of N-phenylacetamides is the most direct and efficient reported method for synthesizing this compound, offering a balance of yield and operational simplicity.
- The multi-step synthetic approach , inspired by analogous compounds, provides a detailed pathway involving reduction, cyclization, chlorination, and oxidation steps, which offers versatility in functional group transformations but may involve longer reaction times and moderate yields.
- Reaction conditions such as solvent choice, temperature, and catalyst loading are critical for optimizing yields and purity.
- Industrial scalability is feasible for palladium-catalyzed methods, although further process optimization is necessary.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic conditions) | 2-Methylbenzo[d]oxazole-5-carboxylic acid | 75–85% | |
| CrO₃ (H₂SO₄, H₂O) | Same as above | 70–80% |
Mechanism : The aldehyde is oxidized via a two-electron process, forming a geminal diol intermediate that dehydrates to the carboxylic acid.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using hydride donors.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| NaBH₄ (EtOH, 0°C) | 2-Methylbenzo[d]oxazole-5-methanol | 90–95% | |
| LiAlH₄ (THF, reflux) | Same as above | 85–90% |
Mechanism : Hydride transfer to the carbonyl carbon generates an alkoxide intermediate, protonated to yield the alcohol .
Electrophilic Aromatic Substitution
The benzoxazole ring undergoes substitution at the 4- and 7-positions due to electron-donating effects of the oxazole nitrogen.
Mechanism : Electrophiles attack the activated positions of the benzoxazole ring, stabilized by resonance from the oxazole moiety .
Nucleophilic Addition
The aldehyde participates in nucleophilic additions, forming imines or alcohols.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Aniline | EtOH, Δ, 12 h | (E)-N-(2-Methylbenzo[d]oxazol-5-yl)methyleneaniline | 80% | |
| Hydroxylamine | H₂O, pH 5, 25°C | 2-Methylbenzo[d]oxazole-5-carbaldehyde oxime | 88% |
Mechanism : The aldehyde reacts with nucleophiles via a tetrahedral intermediate, followed by dehydration or stabilization .
Condensation Reactions
The compound condenses with amines or active methylene compounds to form heterocycles.
Mechanism : Aldehyde-amine condensation forms Schiff bases, which cyclize under catalytic conditions .
Ring-Opening and Rearrangement
Under strong nucleophilic or acidic conditions, the benzoxazole ring undergoes cleavage.
Mechanism : Nucleophilic attack at the oxazole’s C2 position disrupts aromaticity, leading to ring opening .
Key Research Findings
-
Synthetic Utility : The aldehyde group enables rapid functionalization, while the benzoxazole ring enhances electronic diversity in drug design .
-
Catalytic Systems : Copper and palladium catalysts improve yields in cross-coupling and cyclization reactions .
-
Biological Relevance : Derivatives show promise as HIV reverse transcriptase inhibitors and neuroprotective agents .
This compound’s versatility underscores its importance in medicinal and materials chemistry, with ongoing research exploring novel reaction pathways and applications.
Scientific Research Applications
Chemistry
2-Methylbenzo[d]oxazole-5-carbaldehyde serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the formation of more complex heterocyclic compounds.
- Synthetic Routes : The synthesis typically involves the cyclization of N-phenylacetamides using palladium acetate as a catalyst, yielding moderate to excellent results.
Biology
Research indicates that this compound exhibits potential biological activities, particularly in antimicrobial and anticancer domains.
- Antimicrobial Activity : Derivatives of this compound have been tested against various bacterial strains, showing promising results against drug-resistant pathogens. For instance, studies have reported minimum inhibitory concentrations (MIC) that highlight its effectiveness against specific microorganisms.
- Anticancer Properties : Preliminary investigations suggest that it may influence cell signaling pathways and gene expression, potentially leading to anticancer effects.
Medicine
The compound is being explored as a precursor in the development of pharmaceutical agents.
- HIV Reverse Transcriptase Inhibitors : It plays a crucial role in synthesizing L-696,299, an inhibitor targeting HIV reverse transcriptase, indicating potential antiviral properties. This application highlights its importance in addressing viral infections.
Industry
In industrial applications, this compound is utilized in the production of advanced materials with specific electronic and optical properties.
- Material Science : Its unique chemical properties make it suitable for developing novel materials used in electronics and optics.
Case Studies and Research Findings
Several studies have focused on the potential applications of this compound:
- Antimicrobial Screening : A study evaluated various derivatives for their antimicrobial efficacy against resistant strains of bacteria. Results indicated significant activity, supporting further exploration for therapeutic development.
- Synthesis of Antiviral Agents : Research highlighted its role in synthesizing compounds targeting HIV reverse transcriptase, showcasing its potential in antiviral drug development.
- Material Development : Investigations into its use in producing advanced materials revealed promising results for electronic applications due to its unique properties.
Mechanism of Action
The mechanism of action of 2-Methylbenzo[d]oxazole-5-carbaldehyde largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific biological activity being investigated .
Comparison with Similar Compounds
Reactivity and Stability
Functional Group Impact
- Methyl Substitution: The 2-methyl group in the target compound increases steric bulk, which may hinder interactions in enzymatic binding pockets compared to non-methylated analogs .
- Ester Derivatives : Methyl benzo[d]oxazole-5-carboxylate’s ester group enhances lipophilicity, making it more suitable for lipid-based drug formulations .
Physicochemical Properties
- Solubility : Aldehyde-containing derivatives are less soluble in aqueous media compared to carboxylic acids or esters, which form hydrogen bonds with water .
- Hazard Profiles : Aldehydes generally pose higher toxicity risks (e.g., H302: harmful if swallowed) compared to carboxylic acids, which are less reactive .
Biological Activity
2-Methylbenzo[d]oxazole-5-carbaldehyde is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. It also discusses the mechanisms of action and relevant case studies that highlight its therapeutic potential.
Overview of this compound
The compound is characterized by a benzoxazole ring fused with an aldehyde group, which contributes to its unique chemical properties. Benzoxazoles are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, altering cellular processes.
- Protein Interaction : It may bind to proteins, affecting their conformation and function, which can lead to changes in signaling pathways.
- Gene Expression Modulation : By interacting with transcription factors, the compound can influence gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties against a range of pathogens. Table 1 summarizes the minimum inhibitory concentrations (MIC) for various microorganisms:
| Microorganism | MIC (µg/ml) |
|---|---|
| Candida albicans | 1.6 |
| Candida tropicalis | 3.2 |
| Aspergillus niger | 1.6 |
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These results indicate that the compound is effective against both fungal and bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings .
Anticancer Activity
Research has shown that this compound possesses anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of cancer cells. For instance:
- In a study involving human metastatic breast cancer cell lines (MDA-MB-231), the compound exhibited an IC50 value indicating effective cytotoxicity.
- The compound has been noted for inducing apoptosis in cancer cells through modulation of key signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated using various models. It has been shown to reduce paw edema in rats induced by carrageenan, suggesting significant anti-inflammatory activity .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by Singh et al. evaluated substituted benzoxazole derivatives, including this compound, against various bacterial strains. The findings indicated that this compound exhibited superior antibacterial activity compared to standard antibiotics like ampicillin and ciprofloxacin .
- Cytotoxicity Assessment : In a cytotoxicity assay using HeLa cells, the compound demonstrated low toxicity while effectively reducing cell viability at higher concentrations . This balance between efficacy and safety is crucial for therapeutic applications.
- Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interaction with cellular targets leads to increased production of reactive oxygen species (ROS), contributing to its anticancer effects .
Q & A
Q. What are the common synthetic routes for preparing 2-Methylbenzo[d]oxazole-5-carbaldehyde?
The synthesis typically involves cyclization of 2-aminophenol derivatives with aldehydes or ketones under catalytic conditions. For example, condensation of 2-aminophenol with a substituted aldehyde in the presence of nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) in solvents like DMF or ethanol facilitates benzoxazole ring formation . Oxidation of the methyl group to a carbaldehyde moiety can be achieved using agents like KMnO₄ or H₂O₂ under controlled conditions. Reaction optimization should consider temperature, solvent polarity, and catalyst loading to maximize yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : - and -NMR can identify the aldehyde proton (~9.7 ppm, singlet) and aromatic protons in the benzoxazole ring (δ 7.2–8.0 ppm). Substituent effects on chemical shifts help confirm regiochemistry .
- IR Spectroscopy : Stretching frequencies for the aldehyde group (~1680–1700 cm) and benzoxazole C=N (~1600 cm) are diagnostic .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns, e.g., loss of CO from the aldehyde group .
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a scaffold for designing inhibitors targeting enzymes like kinases or receptors (e.g., GLP-1) due to its rigid benzoxazole core and aldehyde functionality, which can undergo Schiff base formation with amino groups in biological targets . Its derivatives have been explored for antimicrobial and anticancer activity, leveraging the carbaldehyde group for further functionalization .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts during cyclization?
Byproducts often arise from incomplete cyclization or over-oxidation. Strategies include:
- Using MTAMO catalysts to enhance regioselectivity and reduce side reactions .
- Monitoring reaction progress via TLC or in-situ IR to terminate oxidation at the aldehyde stage.
- Employing flow chemistry for precise control of residence time and temperature, minimizing decomposition .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies may stem from dynamic effects (e.g., rotamers) or impurities. Solutions include:
Q. What computational methods aid in predicting the reactivity of the carbaldehyde group?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic behavior at the aldehyde carbon. Fukui indices identify nucleophilic attack sites, while molecular docking predicts binding interactions with biological targets . Pairing computational results with experimental kinetics (e.g., monitoring Schiff base formation via UV-Vis) validates predictions .
Q. How does the methyl group at the 2-position influence electronic properties and reactivity?
The methyl group induces steric hindrance, reducing rotational freedom and stabilizing the benzoxazole ring. Electronically, it exerts a mild electron-donating effect via hyperconjugation, slightly raising the HOMO energy and enhancing nucleophilic aromatic substitution (SNAr) at the 5-position. Comparative studies with non-methylated analogs show ~20% faster reaction rates in SNAr reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
